Cas no 232597-73-8 (Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-)
![Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)- structure](https://it.kuujia.com/scimg/cas/232597-73-8x500.png)
232597-73-8 structure
Nome del prodotto:Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-
Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-
- 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepin-7-ol Discontinued See H936100
- 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride
- 11-(1-Piperazinyl)-d
- 11-(1-piperazinyl)-Dibenzo[b,f][1,4]thiazepin-7-ol
- 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepin-7-ol Discontinued See H936100
- 6-piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol
- 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride
- AG-E-67701
- CTK4F1196
- FT-0673925
- M 236303
- SureCN2159879
- UNII-NB6I4M7RFP
- CHEMBL3526393
- AKOS030255849
- SCHEMBL2159879
- Dibenzo(b,f)(1,4)thiazepin-7-ol, 11-(1-piperazinyl)-
- FT-0673926
- 232597-73-8
- M-236303
- Dibenzo[b,f][1,4]thiazepin-7-ol, 11-(1-piperazinyl)-
- 6-piperazin-1-ylbenzo[b][1, 4]benzothiazepin-2-ol
- DTXSID60435455
- NB6I4M7RFP
- Discontinued See H936100
- DB-345652
-
- Inchi: InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2
- Chiave InChI: CAWOJGJDGLXKTF-UHFFFAOYSA-N
- Sorrisi: OC1C=CC2N=C(C3=CC=CC=C3SC=2C=1)N1CCNCC1
Proprietà calcolate
- Massa esatta: 311.10900
- Massa monoisotopica: 311.10923335g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 424
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 73.2Ų
Proprietà sperimentali
- Punto di fusione: 213-216°C
- PSA: 73.16000
- LogP: 2.54260
Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)- Letteratura correlata
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
232597-73-8 (Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-) Prodotti correlati
- 1011758-03-4(11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride)
- 945668-94-0(Quetiapine Dimer Impurity)
- 1806734-60-0(3-Hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride)
- 2171275-63-9(2-(3R)-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoacetic acid)
- 2734776-58-8(1-(5-Bromo-2-fluoro-3-iodophenyl)ethanol)
- 2248353-07-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetate)
- 2093911-17-0(N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(2-nitrophenyl)acetamide)
- 1934591-06-6(3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)
- 1955523-62-2(tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate)
- 58669-36-6(2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol)
Fornitori consigliati
atkchemica
(CAS:232597-73-8)Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta